N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
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Overview
Description
N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzoimidazole core, which is a common structural motif in many biologically active molecules. The presence of a fluorophenyl group and a benzamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to certain enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the benzamide moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[1-[(4-chlorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
- N-[1-[1-[(4-bromophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
- N-[1-[1-[(4-methylphenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide
Uniqueness
N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5566-29-0 |
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Molecular Formula |
C24H21FN4O2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[1-[1-[2-(4-fluoroanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H21FN4O2/c1-16(26-24(31)17-7-3-2-4-8-17)23-28-20-9-5-6-10-21(20)29(23)15-22(30)27-19-13-11-18(25)12-14-19/h2-14,16H,15H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
QJJIATKCBFESCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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